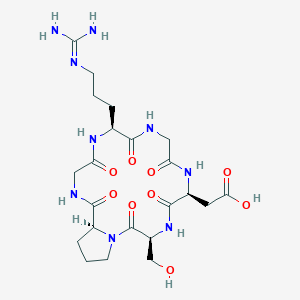

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H35N9O9 |

|---|---|

Molecular Weight |

569.6 g/mol |

IUPAC Name |

2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid |

InChI |

InChI=1S/C22H35N9O9/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |

InChI Key |

SZWJVFDWSJILGP-XUXIUFHCSA-N |

Isomeric SMILES |

C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |

Canonical SMILES |

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N |

Origin of Product |

United States |

Foundational & Exploratory

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core mechanism of action of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a cyclic peptide renowned for its role in cell adhesion and signaling research.

Executive Summary

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), also denoted as c(GRGDSP), is a synthetic cyclic hexapeptide containing the well-characterized Arg-Gly-Asp (RGD) sequence. This motif is a primary recognition site for a class of cell surface receptors known as integrins. By mimicking extracellular matrix (ECM) proteins, c(GRGDSP) acts as a competitive antagonist, primarily targeting α5β1 and αv-series integrins. Its principal mechanism involves the inhibition of integrin-ligand interactions, thereby disrupting critical cellular processes such as adhesion, migration, proliferation, and survival. These properties make c(GRGDSP) a valuable tool in studying integrin-mediated signaling and a model compound in the development of therapeutics targeting angiogenesis and tumor metastasis.

Core Mechanism: Competitive Integrin Antagonism

Integrins are heterodimeric glycoproteins that facilitate cell-extracellular matrix and cell-cell interactions, playing a pivotal role in signal transduction.[1][2][3] The RGD sequence within ECM proteins like fibronectin and vitronectin is a key binding ligand for many integrins.[1][2][3]

The mechanism of action of c(GRGDSP) is centered on its ability to act as a structural mimic of this RGD motif.

-

Competitive Binding: c(GRGDSP) competitively binds to the RGD-binding pocket on integrins, most notably α5β1 and αvβ3.[1][4] This action physically obstructs the binding of natural ECM ligands.

-

Disruption of Cell Adhesion: By preventing integrin-ECM engagement, the peptide inhibits the initial attachment and subsequent spreading of cells on matrix-coated surfaces.[5]

-

Induction of Anoikis: For anchorage-dependent cells, such as endothelial and various tumor cells, the loss of adhesion to the ECM triggers a specific form of programmed cell death known as anoikis (a form of apoptosis). Integrin signaling is crucial for suppressing this pathway.[1]

-

Inhibition of Migration and Invasion: Cell migration requires a dynamic cycle of integrin-mediated adhesion and detachment at the leading and trailing edges of the cell. By blocking adhesion, c(GRGDSP) effectively halts this process, which is fundamental to both angiogenesis and cancer metastasis.[1]

View Diagram: Competitive Inhibition at the Integrin Receptor

Caption: Competitive binding of c(GRGDSP) to the integrin RGD site, preventing ECM interaction.

Affected Signaling Pathways

The binding of c(GRGDSP) to integrins disrupts downstream signaling cascades that regulate key cellular functions.

-

Focal Adhesion Kinase (FAK) Pathway: Integrin clustering normally activates FAK, a critical mediator of cell survival and migration signals. Inhibition by c(GRGDSP) prevents FAK autophosphorylation, thereby inhibiting downstream pathways like PI3K/Akt.

-

PI3K/Akt Survival Pathway: The PI3K/Akt pathway is a major pro-survival cascade activated by FAK. Its inhibition following integrin blockade is a primary driver for the induction of anoikis.[6]

-

MAPK/ERK Pathway: Integrin signaling also influences the MAPK/ERK pathway, which is involved in cell proliferation and differentiation.[7] Studies have shown that RGD peptides can modulate ERK activation, impacting cell proliferation rates.[5]

View Diagram: Downstream Signaling Cascade Inhibition

Caption: Inhibition of FAK, PI3K/Akt, and ERK pathways by c(GRGDSP)-mediated integrin blockade.

Quantitative Data: Integrin Binding Affinity

The binding affinity of cyclic RGD peptides is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the peptide required to inhibit 50% of the binding of a natural ligand or antibody to the integrin. While specific IC50 values for c(GRGDSP) are dispersed across literature and vary by experimental setup, data for related cyclic RGD peptides highlight their potency and selectivity.

| Peptide Class | Target Integrin | Typical IC50 Range (nM) | Reference |

| Cyclic RGD Pentapeptides | αvβ3 | 7 - 40 | [3] |

| Cyclic RGD Pentapeptides | αvβ5 | 600 - 4,000 | [3] |

| Cyclic RGD Pentapeptides | αIIbβ3 | 700 - 5,000 | [3] |

| Multimeric Cyclic RGD Peptides | αvβ3 | < 10 (often enhanced affinity) | [8] |

Note: The conformation imposed by cyclization significantly enhances binding affinity and selectivity compared to linear RGD peptides like GRGDSP.[1][8]

Key Experimental Protocols

The following protocols are standard methodologies used to elucidate the mechanism of action of c(GRGDSP).

This assay quantifies the ability of c(GRGDSP) to inhibit cell attachment to an ECM-coated surface.

-

Plate Coating: Coat wells of a 96-well plate with an ECM protein (e.g., 10 µg/mL Fibronectin or Vitronectin in PBS) overnight at 4°C.

-

Blocking: Wash wells with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Harvest cells (e.g., HUVECs, U87MG glioblastoma cells) and resuspend in serum-free media.

-

Inhibition Step: Pre-incubate cells with varying concentrations of c(GRGDSP) (e.g., 0.1 µM to 100 µM) for 30 minutes at 37°C. A control group should be incubated with a non-functional control peptide (e.g., c(GRADSP)).

-

Seeding: Add 5x10⁴ cells per well to the coated and blocked plate. Incubate for 1-2 hours at 37°C to allow for adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification: Stain adherent cells with a dye such as 0.5% crystal violet. Solubilize the dye with 10% acetic acid and measure the absorbance at ~570 nm. The reduction in absorbance in peptide-treated wells compared to the control indicates inhibition of adhesion.

View Diagram: Cell Adhesion Assay Workflow

Caption: Workflow for a standard cell adhesion inhibition assay.

This protocol assesses the effect of c(GRGDSP) on the activation state of key signaling proteins.

-

Cell Culture: Culture cells to 70-80% confluency. For suspension-based assays, serum-starve cells and hold in suspension.

-

Treatment: Treat cells with c(GRGDSP) at a predetermined effective concentration (e.g., 10-50 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with a primary antibody overnight at 4°C that specifically recognizes the phosphorylated form of a target protein (e.g., anti-phospho-FAK Tyr397, anti-phospho-Akt Ser473).

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for the total protein (e.g., anti-total-FAK, anti-total-Akt) to confirm equal loading.

This assay detects the induction of apoptosis following cell detachment mediated by c(GRGDSP).

-

Plate Coating: Coat plates with a non-adhesive substrate like poly-HEMA to prevent cell attachment.

-

Cell Seeding and Treatment: Seed cells in the coated plates in the presence of varying concentrations of c(GRGDSP). Include a positive control (e.g., cells on standard tissue culture plastic) and a negative control (cells on poly-HEMA without peptide).

-

Incubation: Incubate for 12-24 hours.

-

Detection: Harvest cells and assess apoptosis using one of the following methods:

-

TUNEL Staining: Detects DNA fragmentation, a hallmark of late-stage apoptosis, using flow cytometry or fluorescence microscopy.

-

Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters dead cells. Analysis by flow cytometry distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Caspase-3/7 Activity Assay: Measures the activity of executioner caspases using a luminescent or fluorescent substrate.

-

Conclusion

The mechanism of action of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is fundamentally rooted in its function as a competitive antagonist of RGD-binding integrins. By selectively blocking the interaction between cells and the extracellular matrix, it potently disrupts a nexus of signaling pathways responsible for cell adhesion, survival, proliferation, and migration. This multifaceted inhibition makes c(GRGDSP) an indispensable research tool for dissecting integrin biology and a foundational structure for the design of targeted therapeutics in oncology and vascular biology.

References

- 1. Optimization of RGD containing cyclic peptides against αvβ3 integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclo(Arg-Gly-Asp-d-Tyr-Lys)-Cy5.5 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. 99mTc-Regioselectively addressable functionalized template-[cyclo-(Arg-Gly-Asp-d-Phe-Lys)]4 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Regulation of endothelial cell function by GRGDSP peptide grafted on interpenetrating polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CGRP Reduces Apoptosis of DRG Cells Induced by High-Glucose Oxidative Stress Injury through PI3K/AKT Induction of Heme Oxygenase-1 and Nrf-2 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Integrin Binding Affinity of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to integrin receptors. This document summarizes quantitative binding data, details common experimental protocols for affinity determination, and illustrates the key signaling pathways initiated upon binding.

Quantitative Binding Affinity

The Arginine-Glycine-Aspartic acid (RGD) sequence is a well-established recognition motif for a variety of integrins, which are heterodimeric cell surface receptors crucial for cell adhesion and signaling. The cyclization of peptides containing the RGD sequence, such as Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), is a common strategy to enhance binding affinity and selectivity by constraining the peptide into a bioactive conformation.

While comprehensive, directly comparable quantitative data for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) across a wide range of integrins is distributed across various studies, the binding affinity of its linear counterpart, GRGDSP, has been systematically evaluated and provides a valuable benchmark. The following table summarizes the half-maximal inhibitory concentration (IC50) values for linear GRGDSP against several RGD-binding integrins.

Table 1: Integrin Binding Affinity of Linear GRGDSP

| Integrin Subtype | IC50 (nM) |

| αvβ3 | 12 - 89 |

| αvβ5 | 167 - 580 |

| α5β1 | 34 - 335 |

| αvβ6 | >10,000 |

| αvβ8 | >10,000 |

| αIIbβ3 | >10,000 |

Data sourced from a comprehensive evaluation using a homogeneous ELISA-like solid-phase binding assay.[1] The range of IC50 values for αvβ3 and α5β1 reflects the influence of flanking residues on the core RGD motif's binding affinity.[1] Generally, linear RGD peptides demonstrate the highest affinity for the αvβ3 subtype.[1]

Experimental Protocols

The determination of integrin binding affinity for cyclic RGD peptides typically involves solid-phase binding assays and cell-based adhesion assays.

Solid-Phase Integrin Binding Assay (ELISA-like)

This method quantifies the ability of a test compound, such as Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), to compete with a known ligand for binding to a purified, immobilized integrin receptor.

Protocol:

-

Plate Coating: Purified recombinant human integrin (e.g., αvβ3, αvβ5) is diluted in a coating buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl2, 2 mM CaCl2, 1 mM MgCl2, pH 7.4) to a concentration of 0.5-1.0 µg/mL.[2] 100 µL of the diluted receptor is added to each well of a 96-well microtiter plate and incubated overnight at 4°C.

-

Blocking: The wells are washed with a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20) and then blocked with a blocking buffer (e.g., 1% Bovine Serum Albumin in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.

-

Competitive Binding: A known biotinylated ligand (e.g., biotinylated vitronectin or fibronectin) is mixed with serial dilutions of the test peptide (Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)). 100 µL of this mixture is added to the integrin-coated wells and incubated for 1-3 hours at room temperature.

-

Detection: The wells are washed to remove unbound reagents. Streptavidin conjugated to horseradish peroxidase (HRP) is added and incubated for 1 hour at room temperature. After another wash, a colorimetric HRP substrate is added, and the absorbance is measured at a specific wavelength (e.g., 450 nm).

-

Data Analysis: The absorbance values are plotted against the concentration of the test peptide. The IC50 value, the concentration of the peptide that inhibits 50% of the biotinylated ligand binding, is calculated using non-linear regression analysis.

Cell Adhesion Assay

This assay measures the ability of a peptide to inhibit the attachment of cells to a surface coated with an extracellular matrix (ECM) protein that is a natural ligand for the integrin of interest.

Protocol:

-

Plate Coating: 96-well plates are coated with an ECM protein (e.g., vitronectin for αvβ3, fibronectin for α5β1) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., PBS) and incubated overnight at 4°C. The plates are then blocked with 1% BSA.

-

Cell Preparation: Integrin-expressing cells (e.g., U87MG glioblastoma cells, which are rich in αvβ3) are harvested and resuspended in a serum-free medium.

-

Inhibition: The cells are pre-incubated with various concentrations of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) for 15-30 minutes at 37°C.

-

Cell Seeding: The cell-peptide mixture is added to the ECM-coated wells and incubated for 1-2 hours at 37°C to allow for cell adhesion.

-

Washing and Staining: Non-adherent cells are removed by gentle washing. The remaining adherent cells are fixed (e.g., with 4% paraformaldehyde) and stained with a dye such as crystal violet.

-

Quantification: The stain is solubilized, and the absorbance is read on a plate reader. The number of adherent cells is proportional to the absorbance. The IC50 value is determined as the peptide concentration that causes 50% inhibition of cell adhesion compared to the control (no peptide).

Signaling Pathways

The binding of RGD peptides to integrins does not merely mediate cell adhesion but also initiates intracellular signaling cascades that regulate cell survival, proliferation, and migration. A key early event following integrin clustering by RGD ligands is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases.[3][4][5][6][7]

Upon activation, FAK undergoes autophosphorylation, creating a docking site for Src.[6] The resulting FAK-Src dual-kinase complex phosphorylates a number of downstream targets, leading to the activation of major signaling pathways, including the PI3K/AKT and MEK/ERK pathways.[3][4] These pathways are critical for cell survival and proliferation. For instance, the linear GRGDSP peptide has been shown to induce rapid increases in intracellular calcium and subsequent activation of the ERK1/2 mitogen-activated protein kinase (MAPK) in cortical neurons.[8]

References

- 1. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Integrin-regulated FAK-Src signaling in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the conformational analysis of the cyclic hexapeptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), often abbreviated as c(GRGDSP). This peptide is a significant subject of research due to its role as a ligand for integrin receptors, which are crucial in cell adhesion, signaling, and angiogenesis. Understanding its three-dimensional structure is paramount for the rational design of novel therapeutics targeting these interactions.

Core Conformational Features of c(GRGDSP)

The cyclic nature of c(GRGDSP) significantly constrains its conformational freedom compared to its linear counterpart, leading to a more defined three-dimensional structure essential for its biological activity.[1][2] The conformation is largely dictated by the interplay of the rigidifying cyclic backbone, intramolecular hydrogen bonds, and the unique structural properties of its constituent amino acids, particularly proline.

The RGD Motif and Receptor Binding: The Arg-Gly-Asp (RGD) sequence is a well-established recognition motif for several integrins.[3] For effective binding, the RGD sequence must adopt a specific, extended conformation where the charged side chains of Arginine and Aspartic acid are projected in opposite directions.[4] This arrangement allows the guanidinium group of Arg to interact with negatively charged residues on the integrin α subunit, while the carboxylate group of Asp coordinates with a metal ion in the β subunit's Metal Ion-Dependent Adhesion Site (MIDAS).[1] The distance between the Cβ atoms of Arg and Asp is a critical parameter for binding affinity and is typically observed to be around 9 Å in the bound state.[5]

The Role of Proline and β-Turns: The proline residue plays a crucial role in shaping the peptide's backbone.[6][7] Its cyclic side chain restricts the possible values of the phi (φ) dihedral angle to approximately -60° to -75°, inducing a kink in the polypeptide chain.[6][8] This inherent rigidity often promotes the formation of β-turns, which are common secondary structural elements in cyclic peptides.[9][10] A β-turn is a region where the polypeptide chain reverses its direction, a feature stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3).[11] In cyclic hexapeptides, the presence of one or more β-turns is a common conformational feature.[12] The specific type of β-turn (e.g., Type I, II, I', II') is defined by the dihedral angles of the two central residues.[13][14] For c(GRGDSP), it is highly probable that a β-turn structure exists, likely involving the Pro-Ser or another segment of the peptide backbone, to accommodate the cyclic constraint. The cis-trans isomerization of the Gly-Pro or Ser-Pro peptide bond is another conformational aspect influenced by proline, which can lead to multiple conformations in solution.[15][16]

Quantitative Conformational Data

While specific high-resolution structural data for c(GRGDSP) is not extensively published, this section presents representative quantitative data derived from typical NMR and molecular dynamics studies of cyclic hexapeptides. This data is for illustrative purposes to demonstrate the type of information obtained from conformational analysis.

Table 1: Illustrative Dihedral Angle Constraints from NMR Spectroscopy

| Residue | Phi (φ) (°) | Psi (ψ) (°) |

| Gly | - | - |

| Arg | -120 ± 30 | 140 ± 30 |

| Gly | 80 ± 30 | -70 ± 30 |

| Asp | -100 ± 30 | 20 ± 30 |

| Ser | -80 ± 30 | - |

| Pro | -65 ± 10 | 150 ± 20 |

Note: This table presents typical dihedral angle constraints that could be derived from 3J-coupling constants for a cyclic hexapeptide exhibiting a specific turn structure. The values for proline are more restricted due to its cyclic side chain.

Table 2: Representative NOE-Derived Interproton Distance Restraints

| Atom 1 | Atom 2 | Distance (Å) |

| Asp NH | Ser NH | < 2.8 |

| Gly(3) NH | Asp NH | < 3.5 |

| Arg Hα | Gly(3) NH | < 3.0 |

| Ser Hα | Pro Hδ | < 3.5 |

| Pro Hα | Gly(1) NH | < 4.0 |

Note: This table lists a selection of plausible Nuclear Overhauser Effect (NOE) restraints. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between two protons, providing crucial distance constraints for structure calculation.

Table 3: Illustrative Hydrogen Bond Geometries from Molecular Dynamics Simulations

| Donor Atom | Acceptor Atom | Distance (D-A) (Å) | Angle (D-H-A) (°) | Occupancy (%) |

| Asp NH | Gly(1) C=O | 3.0 ± 0.3 | 160 ± 15 | > 70 |

| Ser OH | Asp C=O | 2.9 ± 0.4 | 155 ± 20 | > 50 |

Note: This table showcases typical intramolecular hydrogen bonds that might be observed during a molecular dynamics simulation, which are critical for stabilizing the peptide's conformation.

Experimental Protocols

The conformational analysis of c(GRGDSP) primarily relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.

NMR Spectroscopy

1. Sample Preparation:

-

The lyophilized c(GRGDSP) peptide is dissolved in a deuterated solvent, typically DMSO-d6 or a mixture of H2O/D2O (9:1) to a final concentration of 1-5 mM.

-

A suitable internal standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or tetramethylsilane (TMS), is added for referencing the chemical shifts.

2. Data Acquisition:

-

A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

1D ¹H NMR: Provides an initial overview of the sample's purity and conformational homogeneity.

-

2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation. A series of NOESY spectra with varying mixing times (e.g., 100-400 ms) are often acquired to monitor the build-up of NOE cross-peaks.

-

2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): Used to extract ³J(HN,Hα) coupling constants, which are related to the backbone dihedral angle φ through the Karplus equation.

3. Data Analysis and Structure Calculation:

-

The acquired NMR spectra are processed (Fourier transformation, phasing, and baseline correction) using appropriate software.

-

Resonance assignment is performed to assign all proton signals to their respective amino acid residues.

-

NOE cross-peaks are integrated, and the volumes are converted into upper distance bounds.

-

³J(HN,Hα) coupling constants are measured and used to derive dihedral angle restraints.

-

The collected distance and dihedral angle restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or AMBER) that employ distance geometry and/or simulated annealing algorithms to generate a family of conformers consistent with the experimental data.

Molecular Dynamics (MD) Simulations

1. System Setup:

-

An initial 3D structure of c(GRGDSP) is generated, often from NMR data or through de novo modeling.

-

The peptide is placed in a periodic box of a chosen solvent model (e.g., TIP3P water) to simulate an aqueous environment.

-

Counter-ions are added to neutralize the system.

-

A suitable force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions.

2. Simulation Protocol:

-

Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure and temperature (NPT ensemble) to allow the solvent molecules to relax around the peptide.

-

Production Run: A long-timescale MD simulation (typically in the nanosecond to microsecond range) is performed in the NVT or NPT ensemble to sample the conformational space of the peptide.

3. Trajectory Analysis:

-

The resulting trajectory is analyzed to understand the dynamic behavior of the peptide.

-

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to assess the structural stability and flexibility of different regions of the peptide.

-

Analysis of backbone dihedral angles (φ, ψ) is performed to identify preferred conformations and secondary structure elements like β-turns.

-

Intramolecular hydrogen bonds are identified and their persistence over the simulation time is quantified.

-

Clustering algorithms can be used to group similar conformations and identify the most populated conformational states.

Visualizing the Conformational Analysis Workflow

The following diagram illustrates the general workflow for the conformational analysis of a cyclic peptide, integrating both experimental and computational approaches.

Conclusion

The conformational analysis of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a multifaceted process that integrates powerful experimental and computational techniques. While the cyclic backbone and the presence of a proline residue impose significant structural constraints, likely favoring β-turn conformations, a detailed understanding of its dynamic behavior in solution is key to deciphering its structure-activity relationship. The methodologies outlined in this guide provide a robust framework for researchers to investigate the conformational landscape of c(GRGDSP) and other cyclic peptides, ultimately aiding in the design of more potent and selective integrin-targeting therapeutics.

References

- 1. Comparison of Linear vs. Cyclic RGD Pentapeptide Interactions with Integrin αvβ3 by Molecular Dynamics Simulations [mdpi.com]

- 2. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Binding of Cyclic RGD Peptidomimetics to α5β1 Integrin by using Live‐Cell NMR And Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline - Wikipedia [en.wikipedia.org]

- 7. embopress.org [embopress.org]

- 8. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Circular dichroism of beta turns in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Turn (biochemistry) - Wikipedia [en.wikipedia.org]

- 12. Characterization of beta-turns in cyclic hexapeptides in solution by Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A new clustering and nomenclature for beta turns derived from high-resolution protein structures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design of cyclic peptides featuring proline predominantly in the cis conformation under physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

In Vitro Stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a member of the RGD peptide family, is a molecule of significant interest in biomedical research and drug development due to its ability to selectively bind to integrin receptors. This technical guide provides an in-depth overview of the in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), compiling available data, outlining experimental protocols, and visualizing the key signaling pathways it modulates. Understanding the stability of this peptide is crucial for its application in various research and therapeutic contexts, ensuring its integrity and activity are maintained under experimental and physiological conditions.

Quantitative In Vitro Stability Data

Cyclic RGD peptides, in general, exhibit significantly greater stability compared to their linear counterparts, a critical attribute for their development as therapeutic agents. This enhanced stability is largely due to the conformational rigidity imposed by the cyclic structure, which protects the peptide backbone from enzymatic degradation. The primary degradation pathway for RGD peptides involves the aspartic acid (Asp) residue.

While specific quantitative stability data for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is not extensively available in the public domain, studies on structurally similar cyclic RGD peptides provide valuable insights. For instance, a comparative study of a linear RGD peptide and a cyclic analog, cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2, demonstrated that the cyclic peptide was approximately 30-fold more stable at a neutral pH of 7. This highlights the substantial impact of cyclization on peptide stability.

For a comprehensive understanding, the following table summarizes the kind of quantitative data that is critical for assessing the in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro). Researchers are encouraged to generate such data for their specific experimental conditions.

| Parameter | Condition | Value | Analytical Method |

| Half-life (t½) | Human Serum (37°C) | Data not available | HPLC-MS/MS |

| Phosphate-Buffered Saline (PBS), pH 7.4 (37°C) | Data not available | RP-HPLC | |

| Acidic Buffer (e.g., pH 4.5) | Data not available | RP-HPLC | |

| Basic Buffer (e.g., pH 8.5) | Data not available | RP-HPLC | |

| Degradation Rate Constant (k) | Human Serum (37°C) | Data not available | HPLC-MS/MS |

| Primary Degradation Products | Enzymatic Digestion (e.g., with trypsin) | Data not available | Mass Spectrometry |

Experimental Protocols for Stability Assessment

To accurately determine the in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), standardized and detailed experimental protocols are essential. Below are methodologies for key experiments.

Stability in Human Serum

This protocol outlines the procedure to assess the stability of the peptide in the presence of serum enzymes.

Objective: To determine the half-life of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in human serum.

Materials:

-

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) peptide

-

Human serum (pooled, sterile-filtered)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (ACN), HPLC grade

-

Trifluoroacetic acid (TFA)

-

Incubator (37°C)

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

-

Mass Spectrometer (optional, for metabolite identification)

Procedure:

-

Prepare a stock solution of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in PBS.

-

Add the peptide stock solution to pre-warmed human serum to a final concentration of 1 mg/mL.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the serum-peptide mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of ACN with 0.1% TFA.

-

Centrifuge the samples to precipitate serum proteins.

-

Analyze the supernatant by RP-HPLC to quantify the remaining intact peptide.

-

Calculate the half-life by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Stability at Different pH Values

This protocol is designed to evaluate the chemical stability of the peptide under various pH conditions.

Objective: To assess the stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) at acidic, neutral, and basic pH.

Materials:

-

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) peptide

-

Buffers of different pH (e.g., 0.1 M citrate buffer pH 4.5, 0.1 M phosphate buffer pH 7.4, 0.1 M borate buffer pH 8.5)

-

Incubator (e.g., 37°C or 50°C for accelerated stability)

-

RP-HPLC system with a C18 column

Procedure:

-

Prepare solutions of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in each of the different pH buffers.

-

Incubate the solutions at the desired temperature.

-

At specified time intervals, take samples and analyze them directly by RP-HPLC.

-

Quantify the peak area of the intact peptide to determine the percentage remaining over time.

-

Compare the degradation profiles at different pH values.

Signaling Pathways and Experimental Workflows

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) exerts its biological effects primarily through its interaction with integrin receptors on the cell surface. This binding event triggers a cascade of intracellular signals that influence cell adhesion, migration, proliferation, and survival.

Integrin-Mediated Signaling Pathway

The binding of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to integrins leads to the activation of Focal Adhesion Kinase (FAK), a key event in downstream signaling. The following diagram illustrates the core signaling cascade.

Caption: Integrin signaling cascade initiated by Cyclo(GRGDSP) binding.

Experimental Workflow for In Vitro Stability Analysis

The following diagram outlines a typical workflow for assessing the in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro).

Caption: Workflow for in vitro stability assessment of peptides.

Conclusion

The in vitro stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a critical parameter that underpins its utility in research and as a potential therapeutic agent. Its cyclic nature confers enhanced resistance to degradation compared to linear RGD peptides. This technical guide provides a framework for understanding and evaluating its stability through quantitative data, detailed experimental protocols, and visualization of its mechanism of action. For researchers and drug development professionals, rigorous in vitro stability testing is an indispensable step in the journey from peptide synthesis to functional application.

Biophysical Properties of c(GRGDSP): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic pentapeptide c(GRGDSP) (cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-)) is a well-established and potent ligand for several integrin receptors, particularly αvβ3 and α5β1. Its ability to mimic the binding motif of extracellular matrix (ECM) proteins like fibronectin has made it a valuable tool in cancer research, drug delivery, and biomaterials science. This technical guide provides an in-depth overview of the core biophysical properties of c(GRGDSP), presenting quantitative data, detailed experimental methodologies, and key signaling pathway information to support its application in research and development.

Core Biophysical Properties

The biophysical characteristics of c(GRGDSP) are crucial for understanding its biological activity, stability, and suitability for various applications. Key properties are summarized below.

Physicochemical Properties

A summary of the fundamental physicochemical properties of both linear and cyclic GRGDSP peptides is provided in Table 1. The cyclization of the peptide results in a loss of a water molecule, leading to a corresponding decrease in molecular weight.[1][2][3][4][5]

Table 1: Physicochemical Properties of GRGDSP and c(GRGDSP) Peptides

| Property | Linear GRGDSP | Cyclic c(GRGDSP) | Data Source(s) |

| Full Name | Glycyl-L-arginyl-glycyl-L-aspartyl-L-seryl-L-proline | Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro-) | N/A |

| Molecular Formula | C22H37N9O10 | C22H35N9O9 | [2][3] |

| Molecular Weight | ~587.6 g/mol | ~569.6 g/mol | [1][2][3][4][5] |

| Isoelectric Point (pI) | Predicted: 4.01 | Predicted: 3.86 | [6][7][8][9] |

| Molar Extinction Coefficient (280 nm) | 0 M⁻¹cm⁻¹ (no Trp, Tyr, or Cys) | 0 M⁻¹cm⁻¹ (no Trp, Tyr, or Cys) | [10][11][12][13][14] |

| Storage Conditions | -20°C, desiccated, protected from light | -20°C, desiccated, protected from light | [2][3] |

Note: Predicted values for pI were obtained using the ExPASy Compute pI/Mw tool and the IPC 2.0 server. The molar extinction coefficient at 280 nm is zero as the peptide does not contain any tryptophan, tyrosine, or cysteine residues.

Solubility and Stability

The solubility and stability of c(GRGDSP) are critical considerations for its formulation and experimental use.

Solubility:

-

c(GRGDSP): Soluble in water and DMSO.[15]

-

Linear GRGDSP: Soluble in water (up to 2 mg/mL) and DMSO. For higher concentrations, acetonitrile is recommended.

Stability: Lyophilized peptides are generally stable at -20°C for extended periods.[16] In solution, peptide stability is influenced by pH and temperature.[16] While specific degradation kinetics for c(GRGDSP) are not readily available in the literature, a study comparing a linear RGD peptide (Arg-Gly-Asp-Phe-OH) with a cyclic analog (cyclo-(1, 6)-Ac-Cys-Arg-Gly-Asp-Phe-Pen-NH2) at 50°C provides valuable insights. The cyclic peptide was found to be approximately 30-fold more stable than its linear counterpart at neutral pH.[4][17] This increased stability is attributed to the reduced conformational flexibility of the cyclic backbone, which hinders the degradation pathways involving the aspartic acid residue.[17] However, at pH values above 8, the stability of the disulfide-containing cyclic peptide decreased due to disulfide bond degradation.[4] For c(GRGDSP), which is cyclized via a peptide bond, this specific degradation pathway would not be a concern.

Table 2: General Stability Profile of Linear vs. Cyclic RGD Peptides

| Condition | Linear RGD Peptide | Cyclic RGD Peptide | Key Observations | Data Source(s) |

| pH 2-7 (50°C) | Less stable | More stable | Cyclic structure reduces degradation at the Asp residue. | [4][17] |

| pH > 8 (50°C) | Degradation | Degradation | Disulfide bond degradation can occur in relevant cyclic peptides. | [4] |

| Storage (Solution) | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. | Aliquot and store at -20°C or -80°C to avoid freeze-thaw cycles. |

Integrin Binding Affinity

The binding affinity of c(GRGDSP) to various integrin subtypes is a key determinant of its biological efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of this affinity.

Table 3: Integrin Binding Affinity (IC50) of GRGDSP and c(GRGDSP) Peptides

| Integrin Subtype | Linear GRGDSP (IC50) | Cyclic c(RGDfK) (IC50) | Experimental Method | Data Source(s) |

| αvβ3 | 12.2 nM (as GRGDSPK) | 2.6 nM | Competitive ELISA | [18] |

| αvβ5 | 167 nM (as GRGDSPK) | N/A | Competitive ELISA | [18] |

| α5β1 | 34 nM (as GRGDSPK) | N/A | Competitive ELISA | [18] |

| αIIbβ3 | >10,000 nM | N/A | Competitive ELISA | [18] |

Note: Data for a closely related cyclic RGD peptide, c(RGDfK), is included for comparison, as specific IC50 values for c(GRGDSP) were not consistently available across multiple integrin subtypes in the reviewed literature.

Signaling Pathways

Upon binding to integrins, particularly αvβ3, c(GRGDSP) triggers a cascade of intracellular signaling events that regulate cell adhesion, migration, proliferation, and survival. A key pathway initiated is the activation of Focal Adhesion Kinase (FAK) and the subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.

Binding of c(GRGDSP) to αvβ3 integrin leads to integrin clustering and the recruitment and autophosphorylation of FAK at tyrosine 397 (Y397).[10][13][19][20][21][22][23] This creates a binding site for Src family kinases, which further phosphorylate FAK, leading to the recruitment of the Grb2-SOS complex. This, in turn, activates the Ras-Raf-MEK-ERK signaling cascade.[19][23] Activated ERK (p-ERK) then translocates to the nucleus to regulate gene expression related to cell proliferation, survival, and migration.[14][24]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and application of c(GRGDSP). Below are representative protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of cyclic peptides in solution.

Sample Preparation:

-

Dissolve 1-5 mg of c(GRGDSP) in 500 µL of a suitable solvent, typically a mixture of H2O/D2O (9:1) or a deuterated organic solvent like DMSO-d6.

-

Adjust the pH to a desired value (e.g., pH 4-5) to minimize amide proton exchange.

-

Transfer the solution to a high-quality NMR tube.

Data Acquisition: A series of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher):

-

1D ¹H Spectrum: To assess sample purity and overall spectral quality.

-

2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance restraints, which are crucial for 3D structure calculation. NOESY is suitable for molecules with a moderate molecular weight, while ROESY is often preferred for smaller peptides.

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances.

-

2D ¹H-¹⁵N HSQC: For peptides isotopically labeled with ¹⁵N, to resolve overlapping proton signals.

Structure Calculation: The distance restraints from NOESY/ROESY data, along with dihedral angle restraints derived from coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

RP-HPLC is the standard method for determining the purity of synthetic peptides.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.[15][25][26][27]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if aromatic residues were present).[25]

-

Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A at a concentration of approximately 1 mg/mL.

-

Purity Calculation: The purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks in the chromatogram.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between c(GRGDSP) and an integrin receptor.

Methodology:

-

Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5) is commonly used for amine coupling.[6][28]

-

Ligand Immobilization: The integrin receptor (the ligand) is immobilized on the sensor chip surface using standard amine coupling chemistry (EDC/NHS activation). A target immobilization level of 1000-2000 Response Units (RU) is often aimed for.

-

Analyte Injection: c(GRGDSP) (the analyte) is prepared in a running buffer (e.g., HBS-EP) at a series of concentrations (e.g., ranging from 0.1x to 10x the expected dissociation constant, KD).

-

Association: The analyte is injected over the sensor surface for a defined period (e.g., 120-180 seconds) to monitor the binding event in real-time.

-

Dissociation: The running buffer is then flowed over the surface to monitor the dissociation of the peptide from the receptor.

-

Regeneration: A regeneration solution (e.g., a low pH buffer like glycine-HCl pH 1.5) is injected to remove any remaining bound analyte and prepare the surface for the next injection cycle.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[7][25][26][28][29][30][31][32]

Conclusion

This technical guide has provided a comprehensive overview of the essential biophysical properties of the c(GRGDSP) peptide. The presented data and protocols are intended to serve as a valuable resource for researchers and drug development professionals working with this important integrin ligand. A thorough understanding of these fundamental characteristics is paramount for the successful design and execution of experiments and for the development of novel therapeutic and diagnostic applications.

References

- 1. Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

- 4. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES [isoelectric.org]

- 7. bachem.com [bachem.com]

- 8. Expasy - Compute pI/Mw tool [web.expasy.org]

- 9. IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning [ipc2.mimuw.edu.pl]

- 10. Extinction Coefficient Determination of Proteins [biosyn.com]

- 11. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. The extracellular-regulated protein kinase 5 (ERK5) enhances metastatic burden in triple-negative breast cancer through focal adhesion protein kinase (FAK)-mediated regulation of cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molar Extinction Coefficient Calculation [alphalyse.com]

- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Maximum Temperature For Peptides That Are Mixed & Unmixed | Dripdok Help Center [intercom.help]

- 17. phmethods.net [phmethods.net]

- 18. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Binding investigation of integrin alphavbeta3 with its inhibitors by SPR technology and molecular docking simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. FAK phosphorylation by ERK primes Ras-induced tyrosine dephosphorylation of FAK mediated by PIN1 and PTP-PEST - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Paxillin phosphorylation and complexing with Erk and FAK are regulated by PLD activity in MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. FAK phosphorylation by ERK primes ras-induced tyrosine dephosphorylation of FAK mediated by PIN1 and PTP-PEST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. resolvemass.ca [resolvemass.ca]

- 26. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 27. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]

- 28. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]

- 29. chem.uzh.ch [chem.uzh.ch]

- 30. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 31. nicoyalife.com [nicoyalife.com]

- 32. General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Degradation Pathway of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of the cyclic peptide Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a molecule of significant interest in drug development and biomedical research due to its role in cell adhesion and signaling. This document outlines the peptide's stability, potential enzymatic and chemical degradation routes, and the experimental methodologies used to study these processes.

Introduction to Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) and its Significance

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a cyclic hexapeptide containing the well-known Arg-Gly-Asp (RGD) sequence, is a synthetic ligand for several integrin receptors, particularly α5β1. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing crucial roles in processes such as cell adhesion, migration, proliferation, and differentiation. The RGD motif is a key recognition site for many integrins, and peptides containing this sequence are valuable tools for studying integrin function and for the development of targeted therapeutics in areas like oncology and angiogenesis.

The cyclization of the linear Gly-Arg-Gly-Asp-Ser-Pro sequence significantly enhances its stability against enzymatic degradation compared to its linear counterpart. This increased stability is a critical attribute for its potential therapeutic applications, as it can lead to a longer plasma half-life and improved bioavailability. Understanding the degradation pathway of this cyclic peptide is paramount for predicting its in vivo fate, identifying potential metabolites, and assessing their biological activity and potential toxicity.

Stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro)

The enhanced stability of cyclic peptides like Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is attributed to their constrained conformational flexibility. This rigidity can limit the access of proteolytic enzymes to the peptide bonds. However, the peptide is not completely inert and can undergo degradation through both enzymatic and chemical pathways.

Enzymatic Degradation

Potential Proteolytic Cleavage Sites:

The susceptibility of a peptide bond to enzymatic cleavage is determined by the amino acid residues flanking the bond. Based on the specificities of common proteases, the following potential cleavage sites exist in Cyclo(Gly-Arg-Gly-Asp-Ser-Pro):

-

Trypsin-like proteases: These enzymes cleave C-terminal to basic amino acid residues, namely Arginine (Arg) and Lysine (Lys). The peptide bond following Arginine in the sequence is a potential target for trypsin and other trypsin-like enzymes. However, the presence of a Proline residue C-terminal to a potential cleavage site can inhibit or prevent cleavage by some proteases. In this cyclic peptide, the Arginine is followed by a Glycine, making the Arg-Gly bond a likely site for initial enzymatic attack.

-

Chymotrypsin-like proteases: These enzymes preferentially cleave C-terminal to large hydrophobic and aromatic amino acid residues such as Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr). The sequence of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) does not contain any of these residues, suggesting a lower susceptibility to chymotrypsin-like proteases.

-

Elastase-like proteases: These enzymes cleave C-terminal to small, neutral amino acid residues like Alanine (Ala), Glycine (Gly), Valine (Val), and Serine (Ser). The Gly-Arg, Gly-Asp, and Ser-Pro bonds could be potential, albeit likely less efficient, sites for elastase-like activity.

-

Prolyl endopeptidases: These enzymes can cleave at the C-terminal side of proline residues. Therefore, the Pro-Gly bond (closing the ring) could be a potential cleavage site.

Putative Degradation Products:

Initial cleavage at the Arg-Gly bond by a trypsin-like enzyme would result in a linear peptide, H-Gly-Arg-Gly-Asp-Ser-Pro-OH. This linear form would then be more susceptible to further degradation by various exopeptidases and endopeptidases, ultimately breaking down into smaller peptide fragments and individual amino acids.

Chemical Degradation

In addition to enzymatic degradation, peptides can also undergo chemical degradation, particularly under non-physiological pH conditions. For RGD-containing peptides, the Aspartic acid (Asp) residue is a known hotspot for chemical instability.

-

Aspartic Acid Degradation: The side chain of Asp can undergo intramolecular nucleophilic attack on the backbone carbonyl group, leading to the formation of a cyclic succinimide intermediate. This intermediate can then hydrolyze to form either the original Asp residue or an iso-Asp residue, where the peptide backbone is rerouted through the β-carboxyl group of the aspartate side chain. This isomerization can significantly alter the peptide's conformation and biological activity.

-

Hydrolysis: At extremes of pH, the peptide bonds can undergo hydrolysis, leading to the cleavage of the peptide backbone.

Quantitative Data on Degradation

While specific quantitative data for Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is scarce, the following table summarizes the general expectations for its stability based on the properties of similar cyclic RGD peptides.

| Parameter | Expected Value/Range | Notes |

| Half-life in Human Serum | > several hours | Cyclization significantly increases stability compared to linear RGD peptides, which have half-lives on the order of minutes. The exact value would need to be determined experimentally. |

| Primary Enzymatic Cleavage Site | Arg-Gly | This is the most likely initial point of enzymatic attack by trypsin-like proteases. |

| Primary Chemical Degradation Site | Asp residue | Susceptible to isomerization to iso-Asp via a succinimide intermediate, particularly at non-neutral pH. |

Experimental Protocols for Studying Degradation

To empirically determine the degradation pathway and stability of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro), a series of in vitro experiments can be conducted.

In Vitro Serum/Plasma Stability Assay

Objective: To determine the half-life of the cyclic peptide in a physiologically relevant matrix.

Methodology:

-

Preparation of Serum/Plasma: Obtain fresh human serum or plasma. If necessary, protease inhibitor cocktails can be added to control samples to distinguish between enzymatic and chemical degradation.

-

Incubation: Dissolve Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in the serum/plasma to a final concentration of 10-100 µM. Incubate the mixture at 37°C.

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

-

Protein Precipitation: Immediately stop the degradation process by adding a protein precipitation agent, such as acetonitrile or trichloroacetic acid, to the aliquot.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Analysis by HPLC: Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The peak corresponding to the intact cyclic peptide is quantified at each time point.

-

Data Analysis: Plot the concentration of the intact peptide versus time and fit the data to a first-order decay model to calculate the half-life (t½).

In Vitro Enzymatic Degradation Assay

Objective: To identify specific proteases that cleave the cyclic peptide and to determine the cleavage sites.

Methodology:

-

Enzyme Selection: Based on the predicted cleavage sites, select relevant proteases (e.g., trypsin, chymotrypsin, elastase, prolyl endopeptidase).

-

Incubation: Dissolve Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) in a suitable buffer for the chosen enzyme. Add the enzyme at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w). Incubate the mixture at the optimal temperature for the enzyme (typically 37°C).

-

Time-Point Sampling: At various time points, withdraw aliquots and stop the reaction (e.g., by adding a specific inhibitor, acid, or by heat inactivation).

-

Analysis by LC-MS/MS: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS).

-

LC Separation: Separate the intact peptide and its degradation products using RP-HPLC.

-

MS Identification: Identify the molecular weights of the intact peptide and any new peaks that appear over time, which correspond to degradation products.

-

MS/MS Sequencing: Select the parent ions of the degradation products for fragmentation (MS/MS) to determine their amino acid sequences and identify the exact cleavage sites.

-

Signaling Pathways

Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) exerts its biological effects primarily through its interaction with integrin receptors. The degradation of the peptide could potentially modulate these signaling pathways.

Integrin-Mediated Signaling by the Intact Peptide

Binding of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to integrins can trigger a cascade of intracellular signaling events, including:

-

Focal Adhesion Kinase (FAK) Activation: Integrin clustering leads to the autophosphorylation and activation of FAK, a key mediator of integrin signaling.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Activated FAK can lead to the activation of the Ras-Raf-MEK-ERK (MAPK) pathway, which is involved in cell proliferation, differentiation, and survival.[1]

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Integrin signaling can also activate the PI3K/Akt pathway, which plays a critical role in cell survival and growth.

Potential Effects of Degradation Products on Signaling

The biological activity of the degradation products of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is currently unknown. However, several possibilities exist:

-

Loss of Activity: The initial cleavage of the cyclic peptide into a linear form may reduce its affinity for integrin receptors, leading to a loss of signaling activity.

-

Altered Activity: The linear peptide or smaller fragments might exhibit different binding affinities or selectivities for various integrin subtypes, potentially leading to altered downstream signaling.

-

Novel Activities: The degradation products could potentially interact with other receptors or cellular components, leading to novel biological effects that are distinct from those of the parent cyclic peptide.

Further research is required to isolate and characterize the degradation products and to investigate their effects on cell signaling pathways.

Visualizations

Putative Degradation Pathway

References

Methodological & Application

Application Notes and Protocols: Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) Cell Adhesion Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell-adhesion motif found in extracellular matrix (ECM) proteins, mediating cell attachment by binding to cell surface receptors called integrins.[1] Synthetic peptides containing the RGD sequence are valuable tools for studying cell adhesion, migration, and signaling.[2] Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) is a cyclic peptide that mimics the conformation of the RGD loop in fibronectin. Cyclic RGD peptides often exhibit enhanced stability and higher binding affinity for integrins compared to their linear counterparts.[2][3][4] This document provides a detailed protocol for performing a cell adhesion assay using Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to quantify its effects on cell attachment.

I. Quantitative Data Summary

The following tables summarize representative data from cell adhesion and competitive binding assays involving RGD peptides. This data illustrates the enhanced activity of cyclic RGD peptides and their specific interactions with different cell types and integrins.

Table 1: Cell Adhesion Activity of Various RGD-Containing Peptides. [5][6]

| Peptide Sequence | Cell Type | Integrin Expression | Mean Attached Cells (per 0.77 mm²) ± SE |

| CGG-RGDVF | HeLa | αvβ5 positive, αvβ3 negative | 155 ± 15 |

| HDF | αvβ5 positive, αvβ3 positive | 130 ± 10 | |

| CGG-RGDNY | HeLa | αvβ5 positive, αvβ3 negative | 140 ± 12 |

| HDF | αvβ5 positive, αvβ3 positive | 125 ± 8 | |

| CGG-RGD | HeLa | αvβ5 positive, αvβ3 negative | < 10 |

| HDF | αvβ5 positive, αvβ3 positive | 110 ± 9 | |

| No Peptide Control | HeLa | N/A | < 5 |

| HDF | N/A | < 5 |

*Data adapted from studies on linear RGD peptides conjugated to maleimide-BSA-coated plates. HeLa cells express integrin αvβ5 but not αvβ3, while Human Dermal Fibroblasts (HDFs) express both.[5][6] This highlights the sequence-dependent specificity of RGD peptides for different integrins.

Table 2: Comparative Binding Affinities (IC₅₀) of Cyclic RGD Peptides for Integrins. [7][8]

| Cyclic Peptide | Target Integrin | IC₅₀ (nM) |

| c(RGDfV) | αVβ6 | 18.0 |

| c(RGDfK) | αVβ6 | 21.0 |

| Peptidomimetic 3 | α5β1 | 532.35 |

| Peptidomimetic 4 | α5β1 | 25.7 |

*IC₅₀ values represent the concentration of the peptide required to inhibit 50% of the binding of a natural ligand (e.g., fibronectin) to the purified integrin receptor. Lower values indicate higher binding affinity.

II. RGD-Integrin Signaling Pathway

The binding of Cyclo(Gly-Arg-Gly-Asp-Ser-Pro) to integrin receptors on the cell surface initiates a cascade of intracellular events known as "outside-in" signaling.[9] This process is fundamental to cell adhesion, migration, proliferation, and survival. The diagram below illustrates a simplified overview of this pathway.

References

- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cellgs.com [cellgs.com]

- 3. Synthesis and Cell Adhesive Properties of Linear and Cyclic RGD Functionalized Polynorbornene Thin Films - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Investigating the Interaction of Cyclic RGD Peptidomimetics with αVβ6 Integrin by Biochemical and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: c(GRGDSP) for Cancer Cell Targeting

For Researchers, Scientists, and Drug Development Professionals

The cyclic peptide c(GRGDSP) (Cyclo(Arg-Gly-Asp-Ser-Pro)) is a potent and selective ligand for integrin receptors, particularly αvβ3 and αvβ5, which are overexpressed on the surface of various cancer cells and tumor vasculature.[1][2][3] This specific interaction makes c(GRGDSP) and its derivatives valuable tools for targeted cancer therapy and diagnostics. These application notes provide an overview of the key applications, supporting quantitative data, and detailed experimental protocols for utilizing c(GRGDSP) in cancer research.

Applications in Cancer Research

The primary application of c(GRGDSP) lies in its ability to home in on cancer cells, enabling the targeted delivery of therapeutic and imaging agents.

-

Targeted Drug Delivery: c(GRGDSP) can be conjugated to a variety of anticancer agents, including chemotherapy drugs, photosensitizers, and nanoparticles encapsulating therapeutic payloads.[4][5][6][7] This targeted approach aims to increase the drug concentration at the tumor site, thereby enhancing therapeutic efficacy while minimizing systemic toxicity to healthy tissues.[1][2] For instance, c(RGDfK)-conjugated platinum drugs have shown increased antitumor activity in melanoma cells overexpressing αvβ3 and αvβ5 integrins.[4]

-

Tumor Imaging: When linked to imaging agents such as fluorescent dyes (e.g., Cy5.5, Cy7) or radionuclides (e.g., 64Cu, 18F, 89Zr), c(GRGDSP) derivatives serve as probes for the non-invasive visualization of tumors.[8][9][10][11] This is particularly useful for cancer diagnosis, staging, and monitoring the response to therapy by quantifying integrin expression levels.[12][13]

-

Inhibition of Tumor Progression: By blocking the interaction between integrins and their natural extracellular matrix (ECM) ligands, c(GRGDSP) can inhibit key processes in tumor progression, such as cell adhesion, migration, and angiogenesis.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of c(GRGDSP) and its derivatives in cancer cell targeting.

Table 1: Binding Affinity of RGD Peptides to αvβ3 Integrin

| Peptide/Conjugate | Cell Line | IC50 (nmol/L) | Reference |

| Cy5.5-c(RGDyK) (Monomer) | U87MG | 42.9 ± 1.2 | [9][11] |

| Cy5.5-E[c(RGDyK)]2 (Dimer) | U87MG | 27.5 ± 1.2 | [9][11] |

| Cy5.5-E{E[c(RGDyK)]2}2 (Tetramer) | U87MG | 12.1 ± 1.3 | [9][11] |

| 64Cu-DOTA-E[c(RGDfK)]2 (Dimer) | U87MG | 48.4 ± 2.8 | [16] |

| 64Cu-DOTA-E{E[c(RGDfK)]2}2 (Tetramer) | U87MG | 16.6 ± 1.3 | [16] |

| c(RGDyK)-PEG-DOTA | U87MG | 67.5 ± 7.8 | [17] |

Table 2: In Vivo Tumor Uptake of RGD-based Probes

| Probe | Tumor Model | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Reference |

| 64Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG Xenograft | 0.5 | 9.93 ± 1.05 | [16] |

| 64Cu-DOTA-E{E[c(RGDfK)]2}2 | U87MG Xenograft | 24 | 4.56 ± 0.51 | [16] |

| 111In-DOTA-EB-cRGDfK | U-87 MG Xenograft | 48 | 25.5 ± 3.9 | [13] |

| 89Zr-Df-[FK]2-3PEG4 | MDA-MB-435 Xenograft | 2 | 4.72 ± 0.66 | [10] |

| 64Cu-DOTA-c(RGDyK)-PEG | U87MG Xenograft | 0.5 | 2.18 ± 0.23 | [17] |

| 64Cu-labeled dimeric RGD | M21 Xenograft | 1 | 2.48 ± 0.15 | [16] |

%ID/g: percentage of injected dose per gram of tissue.

Table 3: Cytotoxicity of RGD-Drug Conjugates

| Conjugate | Cell Line | IC50 (µM) | Reference |

| Pt-c(RGDfK) | SK-MEL-28 | 12.8 ± 2.1 | [4] |

| Pt-RAFT-{c(RGDfK)}4 | SK-MEL-28 | 1.7 ± 0.6 | [4] |

| cRGD-CPT NPs | A549 | 1.36 mg/L | [7] |

Signaling Pathways

Binding of c(GRGDSP) to integrins on the cancer cell surface can trigger intracellular signaling cascades that influence cell behavior. A simplified representation of this process is shown below.

Caption: c(GRGDSP) binding to integrins activates downstream signaling pathways like FAK/Src and MAPK, influencing cell proliferation, migration, and angiogenesis.

Experimental Protocols

Detailed methodologies for key experiments involving c(GRGDSP) are provided below.

Protocol for c(GRGDSP) Conjugation to Nanoparticles

This protocol describes a general method for conjugating c(GRGDSP) to carboxyl-functionalized nanoparticles using EDC/Sulfo-NHS chemistry.

Caption: Workflow for conjugating c(GRGDSP) to carboxylated nanoparticles via EDC/Sulfo-NHS chemistry.

Materials:

-

Carboxyl-functionalized nanoparticles (e.g., PLGA, gold nanoparticles)

-

c(GRGDSP) peptide with a free amine group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: MES buffer (pH 6.0)

-

Conjugation Buffer: PBS or HEPES buffer (pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)

-

Centrifugal filter units or dialysis membrane

Procedure:

-

Nanoparticle Activation:

-

Resuspend carboxylated nanoparticles in MES buffer.

-

Prepare fresh solutions of EDC and Sulfo-NHS in MES buffer.

-

Add EDC and Sulfo-NHS to the nanoparticle suspension. A typical molar ratio is 10:25:1 (nanoparticle carboxyl groups:EDC:Sulfo-NHS).

-

Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

-

Centrifuge the nanoparticles to remove excess EDC and Sulfo-NHS and resuspend the activated nanoparticles in conjugation buffer.

-

-

Peptide Conjugation:

-

Dissolve c(GRGDSP) in the conjugation buffer.

-

Add the c(GRGDSP) solution to the activated nanoparticle suspension. The molar ratio of peptide to nanoparticle will need to be optimized for your specific system.

-

Incubate for 2-4 hours at room temperature with gentle mixing.

-

-

Quenching and Purification:

-

Add the quenching solution to the reaction mixture to deactivate any remaining active NHS-esters. Incubate for 15-30 minutes.

-

Purify the c(GRGDSP)-conjugated nanoparticles from unconjugated peptide and reaction byproducts using repeated centrifugation and resuspension cycles or dialysis.

-

-

Characterization:

-

Confirm successful conjugation using techniques such as FTIR, XPS, or by quantifying the amount of conjugated peptide.

-

Characterize the size and zeta potential of the final nanoparticles using Dynamic Light Scattering (DLS).

-

Protocol for In Vitro Cell Binding Assay (Flow Cytometry)

This protocol is for quantifying the binding of fluorescently-labeled c(GRGDSP) conjugates to cancer cells that express integrins.

Materials:

-

Integrin-positive cancer cell line (e.g., U87MG, MDA-MB-435, BxPC-3)[18]

-

Integrin-negative or low-expressing control cell line (optional)

-

Fluorescently-labeled c(GRGDSP) conjugate

-

Unlabeled c(GRGDSP) for competition assay

-

Cell culture medium

-

Binding Buffer: PBS with 1% BSA

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors.

-

Wash the cells with cold PBS and resuspend in cold Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Binding Assay:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add increasing concentrations of the fluorescently-labeled c(GRGDSP) conjugate to the tubes.

-

For the competition assay, pre-incubate cells with a 100-fold molar excess of unlabeled c(GRGDSP) for 30 minutes before adding the fluorescently-labeled conjugate.

-

Incubate the tubes for 1-2 hours at 4°C on a rotator to prevent cell settling.

-

-

Washing and Analysis:

-

Wash the cells twice with cold Binding Buffer to remove unbound conjugate. Centrifuge at 300 x g for 5 minutes between washes.

-

Resuspend the final cell pellet in 500 µL of cold Binding Buffer.

-

Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.

-

-

Data Analysis:

-

Plot the MFI against the concentration of the fluorescent conjugate.

-

The dissociation constant (Kd) can be determined by fitting the data to a one-site binding model using software like GraphPad Prism.[19]

-

Protocol for In Vivo Tumor Targeting Study (Optical Imaging)

This protocol outlines a general procedure for assessing the tumor-targeting ability of a near-infrared (NIR) fluorescently-labeled c(GRGDSP) conjugate in a mouse xenograft model.

Caption: Experimental workflow for in vivo optical imaging of tumor targeting with a fluorescent c(GRGDSP) probe.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Integrin-positive tumor cells (e.g., U87MG)

-

NIR fluorescently-labeled c(GRGDSP) conjugate

-

Unlabeled c(GRGDSP) for blocking study

-

In vivo imaging system (e.g., IVIS)

-

Anesthetic (e.g., isoflurane)

Procedure:

-

Tumor Model Establishment:

-

Subcutaneously inject 1-5 x 10^6 tumor cells into the flank of each mouse.

-

Allow the tumors to grow to a suitable size (e.g., 100-200 mm³) before imaging.

-

-

Probe Administration:

-

In Vivo Imaging:

-

Data Analysis:

-

Draw regions of interest (ROIs) around the tumor and a contralateral background region.

-

Quantify the average fluorescence intensity in the ROIs.

-

Calculate the tumor-to-background ratio at each time point to assess targeting efficiency.

-

-

Ex Vivo Biodistribution (Optional but Recommended):

References

- 1. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin-RGD interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrin-targeted delivery into cancer cells of a Pt(iv) pro-drug through conjugation to RGD-containing peptides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Chemodrug delivery using integrin-targeted PLGA-Chitosan nanoparticle for lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Functional cRGD-Conjugated Polymer Prodrug for Targeted Drug Delivery to Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Near-Infrared Fluorescent RGD Peptides for Optical Imaging of Integrin αvβ3 Expression in Living Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MicroPET Imaging of Integrin αvβ3 Expressing Tumors Using 89Zr-RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Near-infrared fluorescent RGD peptides for optical imaging of integrin alphavbeta3 expression in living mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative PET Imaging of Tumor Integrin αvβ3 Expression with 18F-FRGD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Imaging and Preclinical Studies of Radiolabeled Long-Term RGD Peptides in U-87 MG Tumor-Bearing Mice | MDPI [mdpi.com]

- 14. medchemexpress.com [medchemexpress.com]